![molecular formula C10H20N2O2 B2554519 tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate CAS No. 1610704-18-1](/img/structure/B2554519.png)
tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
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Description
Tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate, or tert-Butyl AMPC, is an organic compound, commonly used in the laboratory for a variety of purposes. It is a tertiary amine and a carboxylate, making it a useful intermediate in organic synthesis. This compound has been studied extensively for its applications in scientific research, as well as its biochemical and physiological effects. In
Scientific Research Applications
Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, are used extensively in industrial applications to prevent oxidative damage. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied for their environmental occurrence, human exposure, and potential toxicity. Studies suggest that these antioxidants can accumulate in various environmental matrices and pose risks due to their toxicological properties, emphasizing the need for future research to develop safer alternatives with minimal environmental impact (Liu & Mabury, 2020).
Application in Fuel Additives and Environmental Concerns
The research on methyl tert-butyl ether (MTBE) and similar tert-butyl compounds highlights their use as fuel oxygenates to enhance gasoline performance and reduce emissions. However, the environmental release of these substances raises concerns about water pollution and the need for effective removal strategies. Adsorption techniques have been explored for the removal of MTBE from water, indicating the potential for addressing pollution from tert-butyl derivatives in the environment (Vakili et al., 2017).
Advances in Synthetic Chemistry
Tert-butyl compounds are integral in synthetic chemistry, serving as precursors or intermediates in the synthesis of complex molecules. For example, catalytic non-enzymatic kinetic resolution has been applied to tert-butyl derivatives for the asymmetric synthesis of amines, highlighting their role in producing chiral compounds with potential pharmaceutical applications (Pellissier, 2011).
Biodegradation and Environmental Remediation
The biodegradation of tert-butyl compounds such as MTBE and its metabolites under aerobic and anaerobic conditions has been extensively reviewed, providing insights into the microbial processes that can mitigate environmental contamination. These studies underline the importance of understanding microbial pathways for the effective bioremediation of tert-butyl derivative pollutants (Fiorenza & Rifai, 2003).
properties
IUPAC Name |
tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBDQHQZEPPWBJ-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | |
CAS RN |
1610704-18-1 |
Source
|
Record name | tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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